Benzyl 2,6-diazaspiro[3.5]nonane-6-carboxylate
Description
Benzyl 2,6-diazaspiro[3.5]nonane-6-carboxylate (CAS: 1086394-83-3) is a spirocyclic compound featuring a bicyclic structure with two nitrogen atoms at positions 2 and 6 of the spiro[3.5]nonane scaffold. The benzyl ester group at the 6-position serves as a protective moiety, enhancing stability during synthetic processes. This compound is widely utilized in medicinal chemistry as a building block for drug discovery, particularly in the development of kinase inhibitors and protease-targeted therapies due to its conformational rigidity and hydrogen-bonding capabilities .
Properties
IUPAC Name |
benzyl 2,6-diazaspiro[3.5]nonane-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c18-14(19-9-13-5-2-1-3-6-13)17-8-4-7-15(12-17)10-16-11-15/h1-3,5-6,16H,4,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGJJLCZUUDTBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CNC2)CN(C1)C(=O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657790 | |
| Record name | Benzyl 2,6-diazaspiro[3.5]nonane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086394-81-1 | |
| Record name | 2,6-Diazaspiro[3.5]nonane-6-carboxylic acid, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086394-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl 2,6-diazaspiro[3.5]nonane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00657790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2,6-diazaspiro[3.5]nonane-6-carboxylate typically involves the reaction of benzylamine with a suitable spirocyclic precursor. One common method includes the cyclization of a linear precursor under acidic or basic conditions to form the spirocyclic core, followed by esterification with benzyl alcohol .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature, and pressure conditions, as well as advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2,6-diazaspiro[3.5]nonane-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl ester group, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzyl esters.
Scientific Research Applications
Benzyl 2,6-diazaspiro[3.5]nonane-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of Benzyl 2,6-diazaspiro[3.5]nonane-6-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This compound can inhibit or activate biochemical pathways, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues
tert-Butyl-Protected Derivatives
- tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate (CAS: 885272-17-3) Molecular Formula: C12H22N2O2 Molecular Weight: 226.32 Key Differences: Replaces the benzyl group with a tert-butyl ester, offering improved steric protection and acid stability. Commonly used in peptide synthesis and as an intermediate for deprotection under mild acidic conditions . Storage: Requires storage at 2–8°C in a dry, dark environment .
- tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate hemioxalate (CAS: 1523618-26-9) Molecular Formula: C12H22N2O2·0.5C2H2O4 Molecular Weight: 262.78 (free base) Key Differences: Oxalate salt form enhances solubility in polar solvents. Purity ≥97%, stored at 2–8°C .
Positional Isomers
- Benzyl 1,6-diazaspiro[3.5]nonane-6-carboxylate oxalate (CAS: 1788054-73-8) Molecular Formula: C32H42N4O8 Molecular Weight: 610.70 Key Differences: Nitrogen atoms at positions 1 and 6 alter hydrogen-bonding patterns and steric accessibility. The oxalate counterion increases molecular weight and modifies crystallinity .
- tert-Butyl 1,6-diazaspiro[3.5]nonane-6-carboxylate (CAS: 1239319-82-4) Molecular Formula: C12H22N2O2 Key Differences: Positional isomerism affects receptor-binding kinetics in drug design .
Functionalized Derivatives
- Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate (CAS: 147611-02-7) Molecular Formula: C15H21N3O2 Key Differences: An amino group at position 2 introduces nucleophilic reactivity, enabling cross-coupling reactions or post-synthetic modifications .
- tert-Butyl 2-(2-chloropyrimidine-5-carbonyl)-2,6-diazaspiro[3.5]nonane-6-carboxylate Molecular Formula: C17H23ClN4O3 Molecular Weight: 366.85 Key Differences: Chloropyrimidine substituent enhances electrophilicity for targeted covalent inhibition .
Biological Activity
Benzyl 2,6-diazaspiro[3.5]nonane-6-carboxylate is a compound of significant interest due to its unique spirocyclic structure and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and comparisons with related compounds, supported by relevant research findings and data tables.
Chemical Structure and Properties
- Molecular Formula : C15H20N2O2
- Molecular Weight : 260.34 g/mol
- CAS Number : 1086394-81-1
The compound features a spirocyclic structure that enhances its biological activity by allowing it to fit into specific binding sites on enzymes or receptors, thereby modulating their activity .
This compound interacts with various biological targets, including neurotransmitter receptors and metabolic enzymes. Its mechanism involves:
- Binding Affinity : The compound exhibits significant binding affinity to various molecular targets, which can lead to the modulation of signaling pathways relevant to neurological functions .
- Biochemical Pathways : It can inhibit or activate specific biochemical pathways, influencing cellular processes and potentially leading to therapeutic effects .
Biological Activity
Research indicates that this compound has several notable biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.
- Neuroprotective Effects : Interaction studies indicate that it may have neuroprotective properties through modulation of neurotransmitter systems .
- Antitumor Activity : The compound's structural similarities to known anticancer agents suggest potential applications in cancer therapy .
Comparative Analysis with Similar Compounds
The following table summarizes the characteristics of this compound compared to structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| This compound | C15H20N2O2 | Contains a spirocyclic structure with two nitrogen atoms |
| 2-Benzyl-2,6-diazaspiro[3.5]nonane | C14H20N2 | Lacks the carboxylate group |
| Tert-butyl 2-benzyl-2,6-diazaspiro[3.5]nonane-6-carboxylate | C19H28N2O2 | Contains a tert-butyl group |
The unique combination of the spirocyclic structure and diaza framework in this compound potentially enhances its biological activity compared to these similar compounds .
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of this compound:
-
Study on Neurotransmitter Modulation :
- A study demonstrated that this compound modulates the activity of neurotransmitter receptors, showing promise for treating neurological disorders .
- Antimicrobial Efficacy :
- Anticancer Potential :
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing benzyl 2,6-diazaspiro[3.5]nonane-6-carboxylate, and how can intermediates be characterized?
- Methodology : Synthesis typically involves multi-step reactions, including spirocyclic ring formation via reductive amination or cyclization strategies. For example, tert-butyl-protected analogs (e.g., tert-butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate) are synthesized using Boc-protection and subsequent deprotection steps . Intermediate characterization employs / NMR, LCMS (liquid chromatography–mass spectrometry), and HPLC for purity analysis (≥95% purity threshold). Key synthetic challenges include controlling stereochemistry and minimizing side reactions during spirocycle formation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
